3,5-Dimethylbenzene-1,2,4-triol
Overview
Description
3,5-Dimethylbenzene-1,2,4-triol is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, featuring three hydroxyl groups (-OH) and two methyl groups (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbenzene-1,2,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 3,5-dimethylphenol using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the demethylation of 3,5-dimethoxybenzene-1,2,4-triol using boron tribromide (BBr3) or aluminum chloride (AlCl3) as demethylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes using catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process and reducing costs .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzene-1,2,4-triol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, boron tribromide.
Major Products Formed
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Dihydroxy compounds.
Substitution Products: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
3,5-Dimethylbenzene-1,2,4-triol has several applications in scientific research:
Properties
IUPAC Name |
3,5-dimethylbenzene-1,2,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,9-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMETXUPBOCFVOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549533 | |
Record name | 3,5-Dimethylbenzene-1,2,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4380-94-3 | |
Record name | 3,5-Dimethylbenzene-1,2,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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